Ethyl isoquinoline-8-carboxylate

Description

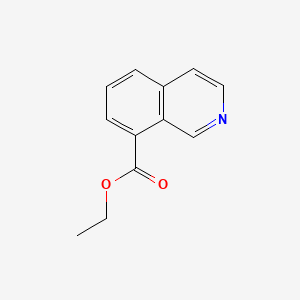

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl isoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQLLTRIYXXISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743743 | |

| Record name | Ethyl isoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261871-20-8 | |

| Record name | Ethyl isoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Isoquinoline 8 Carboxylate and Analogous Isoquinoline Carboxylates

Targeted Synthesis of Isoquinoline (B145761) Carboxylates

Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example utilized in the synthesis of isoquinoline derivatives. beilstein-journals.orgbenthamdirect.com This methodology typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

One approach involves the synthesis of substituted isoquinolones, which can be precursors to isoquinolines, via a Suzuki-Miyaura coupling followed by ring-closing metathesis (RCM). beilstein-journals.org For instance, vinyl phosphates derived from o-vinylbenzoic acid derivatives can be coupled with 2-formylboronic acids using a Pd(PPh₃)₄ catalyst to form diolefins, which then undergo RCM to yield isoquinolones. beilstein-journals.org

Another strategy is the direct C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters catalyzed by palladium. This method provides access to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com The reaction is proposed to proceed through a five-membered cyclopalladation intermediate. mdpi.com

Furthermore, the synthesis of isoquinoline-1-carboxamides has been achieved through the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073). mdpi.com This process demonstrates high chemoselectivity under mild conditions (1 bar of CO, 50 °C) and can be carried out in solvents like DMF or biomass-derived alternatives such as GVL and EtLev. mdpi.com The choice of ligand, such as XantPhos, is crucial when using less basic amines or those with more complex structures. mdpi.com

A practical route to C1- and C4-substituted isoquinolines involves the use of isoquinolin-1(2H)-ones as scaffolds, which are functionalized via Pd-catalyzed cross-coupling reactions and bromination. organic-chemistry.org Microwave-assisted methods have been shown to significantly shorten reaction times for these transformations. organic-chemistry.org

The synthesis of axially chiral 3,4-disubstituted isoquinolines has also been accomplished through an asymmetric Larock isoquinoline synthesis, which is a palladium-catalyzed process. acs.org The choice of chiral ligand, such as Walphos derivatives, is critical for achieving high enantioselectivity. acs.org

| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ / Sphos | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, Pyrimidinyl boronic acids | (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | 40-98% | mdpi.com |

| Aminocarbonylation | Pd(OAc)₂ / PPh₃ or XantPhos | 1-Iodoisoquinoline, Various amines | Isoquinoline-1-carboxamides | 50-89% | mdpi.com |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ | N-methoxybenzamides, 2,3-Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | 53-87% | mdpi.com |

| Asymmetric Larock Synthesis | Pd(OAc)₂ / Walphos L8 | Iminoalkynes, Aryl iodides | Axially chiral 3,4-disubstituted isoquinolines | up to 93% | acs.org |

Rhodium-Catalyzed Annulation and Dehydrogenative Annulation

Rhodium-catalyzed reactions provide an efficient pathway to isoquinoline and isoquinolone structures through C-H activation and annulation processes. These methods often exhibit high atom economy and functional group tolerance.

One such method is the Rh(III)-catalyzed oxidative [2+2+2] annulation of pyridines with internal alkynes, which is facilitated by a directing carbonyl group. thieme-connect.com This strategy leads to the formation of amino-substituted isoquinolines. Another approach involves the rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones, yielding isoquinolines with high selectivity at the 3- and 4-positions. acs.org

The synthesis of isoquinolones can be achieved via the rhodium-catalyzed annulation of N-methoxyamides with chloroaldehydes. thieme-connect.com The regioselectivity of this reaction is influenced by the steric effects of the substrates and additives. thieme-connect.com Furthermore, Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates offers a route to isoquinolin-1(2H)-ones through selective C-C bond cleavage. organic-chemistry.org

Dehydrogenative annulation reactions catalyzed by rhodium have also been developed. For example, the annulation of N-arylmethanimines with vinylene carbonate, which acts as an acetylene (B1199291) surrogate, produces quinolines. bohrium.com A similar strategy using benzamidines as directing groups leads to 1-aminoisoquinoline (B73089) derivatives. bohrium.com Additionally, the Rh(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been developed for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. bohrium.com

| Reaction Type | Catalyst | Substrates | Product | Key Feature | Reference |

| Oxidative Annulation | [CpRhCl₂]₂ | Pyridines, Internal alkynes | Amino-substituted isoquinolines | Carbonyl directing group | thieme-connect.com |

| Annulation | Rhodium catalyst | Primary benzylamines, α-Diazo ketones | 3,4-Disubstituted isoquinolines | High selectivity | acs.org |

| Annulation | Rhodium catalyst | N-Methoxyamides, Chloroaldehydes | Isoquinolones | Regioselectivity influenced by sterics | thieme-connect.com |

| Dehydrogenative Annulation | [CpRhCl₂]₂ | Benzamidines, Vinylene carbonate | 1-Aminoisoquinoline derivatives | Vinylene carbonate as acetylene surrogate | bohrium.com |

| Oxidative Annulation | Rh(III) catalyst | Isoquinolones, Allyl alcohols | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | High atom economy | bohrium.com |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent an economical and environmentally friendly alternative for the synthesis of isoquinoline derivatives. researchgate.net These methods are versatile and can be used to construct a variety of substituted isoquinolines.

A notable example is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govsemanticscholar.org This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands, and it allows for the selective synthesis of isoquinolines or isoquinoline N-oxides by choosing whether to protect the hydroxyl group of the oxime. nih.govsemanticscholar.org

Copper is also used in conjunction with palladium in some synthetic routes. For instance, a library of isoquinolines was generated through the copper-catalyzed cyclization of iminoalkynes, which were prepared from 2-bromobenzaldehydes and various alkynes. nih.gov

Furthermore, copper catalysis is effective in synthesizing fused isoquinoline systems. An efficient synthesis of pyrazolo[5,1-a]isoquinolines from 2-gem-dipyrazolylvinylbromobenzenes has been developed under mild, copper-catalyzed conditions. rsc.org Similarly, a copper-catalyzed tandem Sonogashira coupling/regioselective 6-endo cyclization has been used to create thieme-connect.comnih.govnih.govtriazolo[5,1-a]isoquinoline derivatives. researchgate.net

| Reaction Type | Catalyst | Substrates | Product | Solvent/Conditions | Yield | Reference |

| Intramolecular Cyclization | CuI | (E)-2-alkynylaryl oxime derivatives | Isoquinolines / Isoquinoline N-oxides | Water, 80 °C | up to 95% | nih.govsemanticscholar.org |

| Cyclization of Iminoalkynes | Copper catalyst | Iminoalkynes | Isoquinolines | - | 17-75% (over 2 steps) | nih.gov |

| Annulation | Copper catalyst | 2-gem-dipyrazolylvinylbromobenzenes | Pyrazolo[5,1-a]isoquinolines | Mild conditions | Moderate to good | rsc.org |

Oxidative Cycloaddition Processes

Oxidative cycloaddition reactions offer a powerful method for constructing fused isoquinoline ring systems, such as pyrrolo[2,1-a]isoquinolines. These reactions often proceed through a [3+2] cycloaddition mechanism involving an isoquinolinium ylide intermediate.

A one-pot synthesis of pyrrolo[2,1-a]isoquinolines has been developed using a Cu(II)-catalyzed oxidation-dipolar cycloaddition-aromatization cascade. rsc.org Another approach utilizes visible-light photoredox catalysis with Rose Bengal as an organo-photocatalyst for an oxidation/[3+2] cycloaddition/aromatization cascade, starting from tetrahydroisoquinolines and maleimides. beilstein-journals.org This method is considered a "green" and straightforward route. beilstein-journals.org

Sequential photo-oxidative [3+2] cycloaddition/oxidative aromatization reactions, catalyzed by methylene (B1212753) blue under an oxygen atmosphere, have also been employed to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in moderate to good yields. nih.govacs.org A porphyrin-based covalent organic framework (COF) has been used as a recyclable heterogeneous photocatalyst for a similar photocatalytic oxidative [3+2] cycloaddition. exlibrisgroup.com

| Reaction Type | Catalyst/Conditions | Substrates | Product | Key Feature | Reference |

| Oxidation-[3+2] Cycloaddition-Aromatization | Cu(II) catalyst | - | Pyrrolo[2,1-a]isoquinolines | One-pot cascade reaction | rsc.org |

| Photo-oxidative [3+2] Cycloaddition/Aromatization | Methylene blue, O₂, light | Tetrahydroisoquinoline derivatives | Pyrrolo[2,1-a]isoquinoline derivatives | Sequential reaction | nih.govacs.org |

| Photoredox Oxidation/[3+2] Cycloaddition/Aromatization | Rose Bengal, visible light | Tetrahydroisoquinolines, Maleimides | Pyrrolo[2,1-a]isoquinolines | Metal-free, green synthesis | beilstein-journals.org |

| Photocatalytic Oxidative [3+2] Cycloaddition | Porphyrin-based COF, visible light, O₂ | Tetrahydroisoquinolines, N-substituted maleimides | Pyrrolo[2,1-a]isoquinolines | Recyclable heterogeneous photocatalyst | exlibrisgroup.com |

Reissert-Type Acylation Methods

The Reissert reaction is a classic method for the functionalization of quinolines and isoquinolines. wikipedia.org It involves the reaction of the heterocycle with an acid chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). wikipedia.org This intermediate can then be subjected to further transformations.

A variation of this reaction, the Reissert-type acylation, has been developed using acylzirconocene chlorides as the acylating agent. researchgate.net In the presence of ethyl chloroformate (ClCO₂Et) and a CuI catalyst in nitromethane (B149229), isoquinoline derivatives can be efficiently acylated. researchgate.netscispace.com The choice of catalyst and solvent is crucial for regioselectivity, especially in the case of quinolines. A cationic Rh(I) catalyst in nitromethane favors the formation of 1,2-adducts, while a CuI catalyst in dichloromethane (B109758) leads to 1,4-adducts. scispace.com

The enantioselective addition of alkenylzirconocene chlorides to 3,4-dihydroisoquinolines has also been achieved using a Cu(I)/chiral Box-ligand catalytic system, yielding alkenylated tetrahydroisoquinoline compounds with good enantiomeric excess. clockss.org

| Reaction Type | Reagents/Catalyst | Substrates | Product | Key Feature | Reference |

| Reissert-Type Acylation | Acylzirconocene chlorides, ClCO₂Et, CuI | Isoquinoline derivatives | Acylated isoquinolines | Efficient acylation | researchgate.netscispace.com |

| Reissert-Type Alkenylation | Alkenylzirconocene chloride, ClCO₂Et | Azaaromatic compounds | Alkenylated azaaromatics | Solvent and catalyst control regioselectivity | clockss.org |

| Enantioselective Alkenylation | Alkenylzirconocene chloride, Cu(I)/chiral Box-ligand | 3,4-Dihydroisoquinoline (B110456) | Chiral alkenylated tetrahydroisoquinolines | 75% ee | clockss.org |

One-Pot Catalytic Reductive Amination of Ester Precursors

One-pot catalytic reductive amination provides a direct and efficient route to amines from carbonyl compounds. This strategy has been applied to the synthesis of isoquinoline precursors. A convenient and efficient method for the one-pot catalytic reductive amination of stable and readily available carboxylic esters has been reported. researchgate.net This process is based on the chemoselective hydrosilylation of the ester, catalyzed by a cationic iridium complex ([Ir(COD)₂]BArF), followed by a one-pot acid-mediated amination and nucleophilic addition. researchgate.net The reaction proceeds under mild conditions with a very low catalyst loading. researchgate.net

Another approach for the synthesis of primary amines is a one-pot, two-step reductive amination of aldehydes. tandfonline.com This method uses hydroxylammonium chloride for the amination step, without the need for a base, and a zinc/hydrochloric acid system for the subsequent reduction. tandfonline.com It is applicable to both aliphatic and aromatic aldehydes under mild conditions. tandfonline.com

A domino reaction approach for the one-pot synthesis of ethyl isoquinoline-3-carboxylates has been described, using phthalaldehydes and either an imidate or diethyl aminomalonate. sci-hub.st For example, the reaction of 4,5-dimethoxy phthalaldehyde with an imidate in refluxing ethanol (B145695) yields ethyl 6,7-dimethoxy isoquinoline-3-carboxylate. sci-hub.st

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Feature | Reference |

| Catalytic Reductive Amination | [Ir(COD)₂]BArF | Carboxylic esters | Amines | Low catalyst loading, mild conditions | researchgate.net |

| Reductive Amination | Hydroxylammonium chloride, Zn/HCl | Aldehydes | Primary amines | One-pot, two-step, mild conditions | tandfonline.com |

| Domino Reaction | None (thermal) | Phthalaldehydes, Imidates/Diethyl aminomalonate | Ethyl isoquinoline-3-carboxylates | One-pot synthesis | sci-hub.st |

Factors Influencing Synthetic Efficiency

The efficiency of the synthetic methodologies for ethyl isoquinoline-8-carboxylate and its analogs is influenced by several factors, including the choice of catalyst, ligands, solvents, temperature, and the nature of the substrates.

Catalyst and Ligand Choice: The catalyst system is paramount. In palladium-catalyzed reactions, the choice of both the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) and the ligand (e.g., PPh₃, XantPhos, Sphos, Walphos) can dramatically affect the reaction rate, yield, and selectivity. mdpi.comacs.orgmdpi.com For instance, bidentate ligands like XantPhos have been shown to be more effective than monodentate ligands for the aminocarbonylation of 1-iodoisoquinoline with less reactive amines. mdpi.com In rhodium-catalyzed reactions, the rhodium precursor (e.g., [Cp*RhCl₂]₂) and any additives play a crucial role in the C-H activation and annulation steps. thieme-connect.combohrium.com For copper-catalyzed reactions, the use of simple copper salts like CuI is often sufficient, highlighting the cost-effectiveness of this metal. nih.govsemanticscholar.org

Solvent and Temperature: The reaction medium and temperature are critical parameters. Some modern protocols are designed to work in environmentally benign solvents like water or biomass-derived solvents, which can also influence the reaction rate and selectivity. mdpi.comnih.govsemanticscholar.org For example, the copper-catalyzed synthesis of isoquinolines from oximes proceeds efficiently in water at 80 °C. nih.govsemanticscholar.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating by allowing for higher temperatures and pressures to be reached quickly. organic-chemistry.org

Substrate Scope and Directing Groups: The nature of the starting materials, including the presence of electron-donating or electron-withdrawing groups, can significantly impact the reaction's success. In many C-H activation/annulation reactions, a directing group on the substrate is necessary to guide the metal catalyst to the desired C-H bond, thereby ensuring regioselectivity. thieme-connect.combohrium.com The steric and electronic properties of the substituents on both coupling partners can affect the reaction yield and the range of applicable substrates (the substrate scope).

Catalyst Optimization and Ligand Design

The choice of catalyst and accompanying ligands is paramount in directing the outcome of isoquinoline carboxylate synthesis. Palladium, rhodium, and copper-based catalytic systems are prominent, with ligand design playing a critical role in modulating reactivity and selectivity.

Palladium-catalyzed reactions, such as Suzuki and carbonylation reactions, are widely used for their reliability in forming C-C bonds under mild conditions. yu.edu.jo In the synthesis of isoquinoline-1-carboxamides, the choice of ligand is crucial when dealing with challenging substrates. While a standard Pd(OAc)₂/PPh₃ system is effective for simple primary and secondary amines, amines with lower basicity or greater steric hindrance necessitate the use of more sophisticated ligands. mdpi.com The bidentate ligand XantPhos, for example, has been shown to be superior in achieving complete conversion and high yields in shorter reaction times for these difficult substrates. mdpi.com This highlights a common strategy where ligand design overcomes the limitations of a basic catalytic system.

Furthermore, catalyst choice can fundamentally alter the reaction pathway, leading to different heterocyclic products from the same starting materials. A notable example is the reaction of ketoxime acetates with ynals, where switching the catalyst leads to a divergent synthesis of either pyrroles or isoquinolines. nih.govacs.org A copper-catalyzed pathway favors a formal [3+2] annulation to produce pyrrole (B145914) derivatives, whereas a rhodium-based catalyst, specifically [Cp*RhCl₂]₂, in conjunction with a copper co-catalyst (Cu(OAc)₂), directs the reaction towards a formal [4+2] annulation, yielding isoquinolines with excellent regioselectivity. nih.govacs.org

The development of chiral iron catalysts bearing bis-isoquinoline bis-alkylamine ligands demonstrates advanced ligand design for asymmetric synthesis, enabling enantioselective reactions like epoxidation. acs.org The synthesis of these complex ligands relies on key isoquinoline intermediates, such as 8-triflate-3-diethoxymethyl-isoquinoline, which are themselves prepared through multi-step sequences involving selective protection and functionalization. acs.org

Table 1: Effect of Catalyst and Ligand on Isoquinoline Carboxamide Synthesis This table illustrates how the choice of ligand impacts the conversion rate in the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with various amines.

| Amine Substrate | Catalyst System | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂/PPh₃ | 8 | 20 | mdpi.com |

| Aniline | Pd(OAc)₂/XantPhos | 8 | >95 | mdpi.com |

| L-Alanine methyl ester | Pd(OAc)₂/PPh₃ | 8 | 15 | mdpi.com |

| L-Alanine methyl ester | Pd(OAc)₂/XantPhos | 8 | >95 | mdpi.com |

Solvent Effects and Reaction Condition Modulations

Solvents and reaction conditions are critical variables that can significantly influence the yield, reaction rate, and even the regioselectivity of a reaction. In the synthesis of isoquinoline derivatives, solvents are not merely inert media but active participants in the reaction mechanism.

The divergent synthesis of pyrroles versus isoquinolines from ketoxime acetates and ynals is a prime example of solvent influence. The copper-catalyzed synthesis of pyrroles proceeds efficiently in acetonitrile (B52724) (MeCN). nih.govacs.org However, to achieve the rhodium/copper co-catalyzed synthesis of isoquinolines, a switch to dimethylformamide (DMF) is necessary, with the reaction being carried out at 60 °C. nih.govacs.org This demonstrates that the solvent can be a determining factor in controlling which reaction pathway is favored.

In palladium-catalyzed aminocarbonylations to form isoquinoline-1-carboxamides, DMF is a common and effective solvent. mdpi.com However, there is a growing effort to replace it with more environmentally benign, biomass-derived alternatives. Studies have shown that solvents like γ-Valerolactone (GVL) and ethyl levulinate (EtLev) can serve as feasible replacements. While reactions in these green solvents sometimes result in slightly lower conversion rates compared to DMF under identical conditions, they still provide the desired products, justifying their consideration as sustainable alternatives. mdpi.comresearchgate.net For instance, the reaction of 1-iodoisoquinoline with simple amines in EtLev using a Pd(OAc)₂/PPh₃ catalyst yielded moderate conversions (33–66%). mdpi.com

Temperature is another key parameter. The Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinolines, often benefits from specific temperature controls to manage regioselectivity. researchgate.net Similarly, the Bischler–Napieralski reaction, which generates 3,4-dihydroisoquinoline intermediates, typically requires heating with a cyclization catalyst like POCl₃ or P₂O₅. pharmaguideline.com

Table 2: Influence of Solvent on Pd-Catalyzed Aminocarbonylation This table shows the conversion rates for the synthesis of N-benzylisoquinoline-1-carboxamide from 1-iodoisoquinoline and benzylamine (B48309) in different solvents after 2 hours.

| Solvent | Catalyst System | Conversion (%) | Reference |

|---|---|---|---|

| DMF | Pd(OAc)₂/PPh₃ | >95 | mdpi.com |

| γ-Valerolactone (GVL) | Pd(OAc)₂/PPh₃ | >95 | mdpi.com |

| Ethyl Levulinate (EtLev) | Pd(OAc)₂/PPh₃ | 83 | mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Pd(OAc)₂/PPh₃ | 75 | mdpi.com |

Regioselectivity and Stereoselectivity in Isoquinoline Carboxylate Synthesis

Controlling the precise spatial arrangement of functional groups is a central challenge in organic synthesis. For isoquinoline carboxylates, this involves directing substitution to a specific position on the ring system (regioselectivity) and controlling the three-dimensional orientation of substituents (stereoselectivity).

Regioselectivity is a key consideration in palladium-catalyzed cross-coupling reactions. In the synthesis of 1,4-disubstituted isoquinoline-3-carboxylates, a Suzuki-Miyaura coupling was employed on a bis-triflate isoquinoline derivative. yu.edu.jo A notable regioselectivity was observed, demonstrating that the reaction preferentially occurs at one triflate position over another, enabling a controlled, stepwise introduction of aryl groups. yu.edu.jo The regiochemical outcome was confirmed through an independent synthesis of the product. yu.edu.jo Similarly, the rhodium-catalyzed [4+2] annulation of ketoxime acetates and ynals exhibits excellent regioselectivity, consistently producing the desired isoquinoline structure. nih.govacs.org In the synthesis of oxoisoaporphine alkaloids, regioselective metalation at the C-1 position of alkoxy-substituted isoquinolines is the crucial first step before subsequent Suzuki coupling. beilstein-journals.org

Stereoselectivity is particularly important in the synthesis of isoquinoline alkaloids and their derivatives, many of which are chiral and biologically active. The diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, for example, was achieved using a Petasis reaction where a chiral amine directed the stereochemical outcome. mdpi.com This approach led to the formation of two diastereomeric products in a 3:1 ratio, which could then be separated. mdpi.com Other methods for achieving stereoselectivity include the reduction of prochiral 3,4-dihydroisoquinolines using chiral reducing agents or the use of chiral auxiliaries attached to the nitrogen atom, which can direct an incoming hydride to a specific face of the molecule. clockss.org The stereoselective synthesis of decahydroisoquinoline-3-carboxylates has also been explored as a route to conformationally constrained amino acids. acs.org

Chemical Reactivity and Transformation of Ethyl Isoquinoline 8 Carboxylate and Its Derivatives

Functional Group Interconversions of the Ester Moiety

The ethyl carboxylate group at the C-8 position is a key functional handle that can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides.

The ester group of ethyl isoquinoline-8-carboxylate can undergo hydrolysis under either acidic or basic conditions to yield the corresponding isoquinoline-8-carboxylic acid. This reaction is a standard transformation for esters and is crucial for synthesizing derivatives where a carboxylic acid is required for subsequent coupling reactions. For instance, the hydrolysis of a similar ester on a quinoline (B57606) system demonstrates the feasibility of this conversion on a related heterocyclic core. researchgate.net

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol, is also a viable reaction. This is typically achieved by heating the ester in an excess of the desired alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of ester derivatives from the parent ethyl ester. While direct examples for this compound are not prevalent in the cited literature, the principles of ester chemistry are broadly applicable. An analogous "internal ester-amide exchange reaction" has been reported, suggesting the susceptibility of such functional groups to nucleophilic attack.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

|---|

| Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ workup | Isoquinoline-8-carboxylic acid | | | OR | | | | Aqueous HCl, heat | | | Transesterification | R-OH (excess), Acid or Base catalyst, heat | Alkyl/Aryl isoquinoline-8-carboxylate |

The ester functionality can be converted into amides and hydrazides, which are important intermediates for the synthesis of biologically active molecules.

Amidation: The formation of an amide can be achieved through two primary routes. The first involves the hydrolysis of the ester to isoquinoline-8-carboxylic acid, followed by a standard amide coupling reaction with a primary or secondary amine using coupling agents like HBTU. organic-chemistry.org Alternatively, direct amidation can occur by heating this compound with a high-boiling point amine, although this method is often less efficient.

Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common and efficient method to produce isoquinoline-8-carbohydrazide. mdpi.com This reaction typically involves heating the ester with an excess of hydrazine hydrate in a solvent like ethanol (B145695). rsc.orgresearchgate.net The resulting hydrazide is a versatile intermediate, often used in the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. mdpi.com The conversion is generally high-yielding and confirmed by the disappearance of the ethyl ester signals and the appearance of hydrazide proton signals in NMR spectroscopy. rsc.org

Table 2: Amide and Hydrazide Formation

| Starting Material | Reagents and Conditions | Product |

|---|

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic, allowing for reactions with electrophiles such as alkylating and acylating agents.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides (e.g., ethyl iodide) to form N-alkylisoquinolinium salts. This quaternization of the nitrogen atom significantly alters the electronic properties of the ring system, making it more electron-deficient.

Acylation: Reaction with acyl halides or anhydrides leads to the formation of N-acylisoquinolinium intermediates. These intermediates are highly reactive and are often used in situ for further transformations. For example, an N-acetyl group can be introduced onto a related heterocyclic system using acetyl chloride or acetic anhydride. epo.org

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Alkyl-8-(ethoxycarbonyl)isoquinolin-2-ium halide |

| N-Acylation | Acyl halide (e.g., Acetyl chloride) | 2-Acyl-8-(ethoxycarbonyl)isoquinolin-2-ium halide |

Transformations Involving the Aromatic Core

The aromatic rings of the isoquinoline system can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.

In the isoquinoline ring system, electrophilic aromatic substitution (EAS) is strongly directed towards the benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring (positions 1, 3, and 4). quimicaorganica.org The pyridine ring is significantly deactivated by the electron-withdrawing effect of the protonated nitrogen atom under typical acidic EAS conditions. arsdcollege.ac.ingcwgandhinagar.com For the parent isoquinoline molecule, electrophilic attack occurs predominantly at the C-5 position, with some substitution also observed at C-8. quimicaorganica.orgarsdcollege.ac.in

In the case of this compound, the situation is more complex. The molecule has two deactivating groups influencing the regioselectivity: the isoquinoline nitrogen and the ethyl carboxylate group at C-8.

The Isoquinoline Nitrogen: Deactivates the entire system but directs incoming electrophiles to the benzene ring, primarily at C-5 and C-7. gcwgandhinagar.com

The Ethyl Carboxylate Group (-COOEt) at C-8: This is a deactivating, meta-directing group. It will further deactivate the benzene ring and direct incoming electrophiles to positions meta to itself, which are C-5 and C-7.

Table 4: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-nitroisoquinoline-8-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromoisoquinoline-8-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 5-(Ethoxycarbonyl)isoquinoline-5-sulfonic acid |

Nucleophilic Aromatic Substitution Mechanisms

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. youtube.com In contrast, the benzene ring is electron-rich. Consequently, nucleophilic substitution reactions on the unsubstituted isoquinoline molecule preferentially occur on the pyridine ring.

The primary sites for nucleophilic attack are the C1 and C3 positions. youtube.com Attack at C1 is generally favored because the resulting negative charge can be effectively stabilized by delocalization onto the electronegative nitrogen atom and through the adjacent benzene ring, forming a more stable Meisenheimer-like intermediate. quora.com

For this compound, the ester group is located on the benzenoid ring. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but does not fundamentally alter the inherent reactivity of the pyridine ring towards nucleophiles. Therefore, nucleophilic aromatic substitution (SNAr) reactions are still expected to proceed predominantly at the C1 position.

Common nucleophilic substitution reactions on the isoquinoline core include amination, such as in the Chichibabin reaction where sodamide (NaNH2) is used to introduce an amino group, typically at C1, yielding a 1-aminoisoquinoline (B73089) derivative. youtube.com Direct hydroxylation to form 1-isoquinolone ('isocarbostyril') can also be achieved at high temperatures using potassium hydroxide. iust.ac.ir

| Reaction Type | Reagent | Typical Position of Attack | Product Type |

| Amination (Chichibabin) | NaNH2 | C1 | 1-Aminoisoquinoline |

| Hydroxylation | KOH, high temp. | C1 | 1-Isoquinolone |

| Alkylation/Arylation | Organolithium reagents (e.g., BuLi) | C1 | 1-Substituted Isoquinoline |

This table presents general nucleophilic substitution reactions on the isoquinoline core.

Cycloaddition Reactions (e.g., with benzyne)

The isoquinoline system can participate in cycloaddition reactions, serving as a building block for more complex, polycyclic architectures. A notable example is the reaction with highly reactive intermediates like benzyne (B1209423). Benzyne, generated in situ, can undergo cycloaddition with isoquinoline derivatives to form new fused ring systems.

While specific examples involving this compound are not prevalent in the literature, studies on related isoquinoline structures demonstrate this reactivity. For instance, isoquinoline-pyrroline-2,3-diones have been shown to react with benzyne to create the skeletons of protoberberine alkaloids. nih.gov This suggests that the isoquinoline core of this compound could potentially act as a diene or dienophile in Diels-Alder or other pericyclic reactions, although the reactivity would be influenced by the electronic nature of the substituents.

Furthermore, the nitrogen atom in the isoquinoline ring can be quaternized to form isoquinolinium salts. These salts can then be treated with a base to generate isoquinolinium ylides. These ylides are 1,3-dipoles and can readily participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered rings fused to the isoquinoline structure. acs.orgnih.gov This dearomatizing cycloaddition strategy offers a powerful method for scaffold diversification. acs.orgnih.gov

| Reaction Type | Reactant | Intermediate | Product |

| Benzyne Cycloaddition | Benzyne | --- | Protoberberine-type skeleton |

| Dipolar Cycloaddition | Dipolarophile | Isoquinolinium ylide | Fused five-membered heterocycle |

This table illustrates cycloaddition strategies applicable to the isoquinoline scaffold.

Derivatization Strategies and Scaffold Modification

The this compound molecule offers multiple sites for modification, including the ester group, the peripheral positions on both the pyridine and benzene rings, and the ring nitrogen.

Modification of Peripheral Substituents

The ethyl carboxylate group at the C8 position is a key functional handle for derivatization. Standard ester transformations can be readily applied:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding isoquinoline-8-carboxylic acid. sigmaaldrich.com This acid can then be coupled with amines to form amides or subjected to other carboxylic acid-specific reactions.

Reduction: The ester can be selectively reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely yield the corresponding 8-(hydroxymethyl)isoquinoline. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, could potentially afford the 8-formylisoquinoline (isoquinoline-8-carbaldehyde).

Beyond the ester, other positions on the isoquinoline ring can be functionalized, often directed by the existing substituents.

Cascade Alkylarylation for Fused Ring Systems

Cascade reactions provide an efficient means to construct complex molecular architectures in a single operation. While often used to synthesize the isoquinoline core itself, the principles can be applied to modify the pre-formed scaffold. nih.gov Rhodium(III)-catalyzed C-H activation and annulation is a powerful strategy for building fused ring systems. For example, an appropriately substituted isoquinoline could react with an alkyne in a cascade process, leading to the formation of a new ring fused to the isoquinoline backbone. nih.gov Such strategies enable the rapid assembly of polycyclic systems, including those found in natural products and materials science. nih.gov

Lactonization and Decarboxylation Pathways

The isoquinoline-8-carboxylic acid, obtained from the hydrolysis of the corresponding ethyl ester, can undergo further transformations involving the carboxyl group.

Lactonization: If a hydroxyl group is present at a suitable neighboring position, intramolecular esterification can lead to the formation of a lactone (a cyclic ester). For isoquinoline-8-carboxylic acid, a hydroxyl group at the C7 position or on a substituent on the ring nitrogen could facilitate lactonization. youtube.com Modern methods involving transition-metal-catalyzed C-H activation can also achieve lactonization by functionalizing a previously unactivated C-H bond. nih.govnih.gov For example, a catalyst could direct the hydroxylation of the C7 position, followed by spontaneous or acid-catalyzed cyclization to form a lactone fused to the benzene ring of the isoquinoline system.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is another potential transformation. The decarboxylation of pyridinecarboxylic acids is known to be influenced by the position of the nitrogen atom; a nitrogen adjacent to the carboxyl group greatly facilitates the reaction. cdnsciencepub.com For isoquinoline-8-carboxylic acid, the nitrogen is not adjacent to the C8-carboxyl group. Thermal decarboxylation would likely require harsh conditions. However, radical decarboxylation methods, such as the Hunsdiecker reaction (using a silver salt with bromine) or variations thereof, can convert the carboxylic acid to an 8-haloisoquinoline. nih.govlibretexts.org

| Transformation | Starting Material | Key Condition/Reagent | Product |

| Lactonization | 7-Hydroxyisoquinoline-8-carboxylic acid | Acid catalyst | Fused lactone |

| Halodecarboxylation | Isoquinoline-8-carboxylic acid | Ag salt, Br2 | 8-Bromoisoquinoline |

This table summarizes potential lactonization and decarboxylation pathways.

Advanced Spectroscopic and Structural Elucidation of Ethyl Isoquinoline 8 Carboxylate Analogs

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and the packing of ethyl isoquinoline-8-carboxylate molecules in the crystal lattice.

Determination of Molecular Conformation and Crystal Packing

The molecular conformation of this compound is expected to be largely planar due to the aromatic isoquinoline (B145761) ring system. The ethyl carboxylate group at the 8-position, however, introduces a degree of conformational flexibility. In the solid state, the orientation of the ethyl group relative to the isoquinoline ring would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions.

Studies on analogous compounds, such as 8-hydroxyquinolinium-7-carboxylate monohydrate, reveal that the crystal structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov For instance, in the crystal structure of 2-[(2,5-dichloro-4-nitro-phenylamino)-methoxy-methyl]-8-hydroxy-quinoline, the planarity of the molecule is influenced by intramolecular hydrogen bonds. nih.gov The packing of molecules in the crystal lattice of isoquinoline derivatives frequently involves layered arrangements or herringbone patterns, driven by these non-covalent interactions.

A hypothetical crystal data table for an isoquinoline carboxylate derivative, based on published data for related structures, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H11NO2 |

| Formula Weight | 201.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z | 4 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of strong hydrogen bond donors like a hydroxyl group, the intermolecular interactions in crystalline this compound would be dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The carbonyl oxygen of the ester group and the nitrogen atom of the isoquinoline ring are potential hydrogen bond acceptors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's conformational dynamics in solution.

Multi-dimensional NMR Techniques (e.g., 2D NMR)

COSY experiments would reveal the coupling relationships between protons on the isoquinoline ring and the ethyl group, helping to trace the connectivity of the spin systems.

HSQC would provide direct one-bond correlations between protons and their attached carbon atoms.

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations, which would be instrumental in assigning the quaternary carbons and confirming the position of the ethyl carboxylate group at C8 by showing correlations from the protons on the ethyl group and the aromatic protons to the carbonyl carbon and the carbons of the isoquinoline core.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from similar compounds. A table of predicted chemical shifts is provided below.

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| 1 | ~152 | ~9.2 (s) |

| 3 | ~143 | ~8.5 (d) |

| 4 | ~120 | ~7.6 (d) |

| 5 | ~128 | ~7.9 (d) |

| 6 | ~127 | ~7.7 (t) |

| 7 | ~130 | ~8.1 (d) |

| 8 | ~130 | - |

| 4a | ~128 | - |

| 8a | ~136 | - |

| C=O | ~166 | - |

| -CH₂- | ~61 | ~4.4 (q) |

| -CH₃ | ~14 | ~1.4 (t) |

Elucidation of Solution-State Conformational Dynamics

In solution, the ethyl carboxylate group of this compound is expected to exhibit rotational freedom around the C8-C(O) and O-CH₂ bonds. The preferred conformation in solution can be influenced by the solvent polarity and temperature. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe the through-space proximity of protons.

For example, NOE correlations between the protons of the ethyl group and the proton at position 7 (H7) or the proton at position 1 (H1) of the isoquinoline ring would provide information about the preferred orientation of the ester group relative to the aromatic system. Studies on other flexible ester-containing molecules have shown that temperature-dependent NMR can reveal information about the energy barriers to rotation and the populations of different conformers. testbook.com

Mass Spectrometric Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₁NO₂, MW: 201.22), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation of isoquinoline alkaloids under mass spectrometric conditions has been studied, and these studies provide a basis for predicting the fragmentation of this compound. nih.govresearchgate.net The fragmentation is likely to be initiated by the loss of the ethyl group or the ethoxy group from the ester function.

A plausible fragmentation pathway would involve:

Loss of the ethyl radical (•C₂H₅) from the molecular ion [M]⁺• to give an ion at m/z 172.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if sterically feasible, to give an ion at m/z 173.

Loss of the ethoxy radical (•OCH₂CH₃) to yield an ion at m/z 156, corresponding to the isoquinoline-8-carbonyl cation.

Subsequent fragmentation of the isoquinoline ring would likely involve the loss of HCN (27 Da), a characteristic fragmentation of the quinoline (B57606) and isoquinoline ring systems. mcmaster.canist.gov

A table summarizing the expected major fragments in the mass spectrum of this compound is presented below.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 201 | [M]⁺• | [C₁₂H₁₁NO₂]⁺• |

| 173 | [M - C₂H₄]⁺• | [C₁₀H₇NO₂]⁺• |

| 172 | [M - •C₂H₅]⁺ | [C₁₀H₆NO₂]⁺ |

| 156 | [M - •OC₂H₅]⁺ | [C₁₀H₆NO]⁺ |

| 128 | [C₁₀H₆NO - CO]⁺ | [C₉H₆N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. youtube.com These methods probe the vibrational modes of molecules, providing a fingerprint spectrum that is characteristic of the compound's structure. mdpi.com

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the isoquinoline ring system and the ethyl carboxylate group.

Isoquinoline Ring Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations of the heterocyclic ring are expected in the 1620-1450 cm⁻¹ range. nih.govresearchgate.net In-plane and out-of-plane C-H bending vibrations provide further characteristic signals at lower wavenumbers.

Ethyl Carboxylate Group Vibrations: This functional group gives rise to several strong and characteristic bands. The most prominent is the C=O (carbonyl) stretching vibration, which is expected to be a strong band in the IR spectrum, typically around 1720-1700 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage will appear in the 1300-1100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will be observed in the 3000-2850 cm⁻¹ range. researchgate.net

The complementary nature of IR and Raman spectroscopy is particularly useful. While the carbonyl stretch is strong in the IR, aromatic ring vibrations are often more prominent in the Raman spectrum. researchgate.net DFT calculations are frequently used to support the assignment of experimental vibrational bands to specific molecular motions. mdpi.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 | IR, Raman |

| Carbonyl C=O (ester) | Stretching | 1720 - 1700 | IR (Strong) |

| Aromatic C=C / C=N | Ring Stretching | 1620 - 1450 | IR, Raman |

| C-H (ethyl) | Bending | 1470 - 1370 | IR |

| Ester C-O | Stretching | 1300 - 1100 | IR |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | IR (Strong) |

Solid-State Characterization Techniques

The analysis of the solid-state structure of this compound analogs provides crucial insights into their crystal packing and the nature of the intermolecular forces that govern their three-dimensional architecture.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional map that defines the space a molecule occupies in a crystal, with the surface colored according to the nature and closeness of intermolecular contacts.

In a typical crystal structure of a related quinoline carboxylate, the most significant contributions to the Hirshfeld surface come from H···H contacts, which represent non-specific van der Waals interactions. nih.gov Other important contacts include O···H/H···O, C···H/H···C, and C···C interactions, which correspond to weak hydrogen bonds and π-π stacking, respectively. nih.govnih.gov For this compound, one would expect H···H contacts to be dominant, with significant contributions from O···H contacts involving the ester oxygen atoms and C···H contacts involving the aromatic rings.

Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Carboxylates

| Contact Type | Percentage Contribution | Type of Interaction | Reference |

| H···H | ~36-72% | van der Waals forces | nih.goviucr.org |

| O···H / H···O | ~14-24% | C-H···O hydrogen bonds | nih.goviucr.org |

| C···H / H···C | ~6-29% | van der Waals / weak H-bonds | nih.goviucr.org |

| C···C | ~5% | π-π stacking | nih.gov |

| N···H / H···N | ~14% | C-H···N hydrogen bonds | nih.gov |

Energy Framework Analysis of Crystal Structures

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to provide a quantitative understanding of the energetic aspects of crystal packing. researchgate.netrsc.org This technique calculates the interaction energies between a central molecule and its neighbors, breaking down the total energy into electrostatic, dispersion, polarization, and exchange-repulsion components. nih.gov These energies are then visualized as frameworks, where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. researchgate.net

For this compound, it is anticipated that the crystal packing would be primarily stabilized by dispersion forces arising from the stacking of the isoquinoline rings. The electrostatic interactions involving the polar ester group would also play a crucial role in directing the molecular assembly. The energy framework would likely reveal an anisotropic topology, with stronger interactions in the stacking direction compared to other directions within the crystal.

Table 5: Calculated Intermolecular Interaction Energies (kJ/mol) for a Representative Quinoline Carboxylate Analog

| Interaction Type | E_ele (Electrostatic) | E_dis (Dispersion) | E_rep (Repulsion) | E_pol (Polarization) | E_tot (Total) | Reference |

| Stacking Interaction | -17.9 | -47.0 | 20.4 | -4.3 | -45.8 | nih.gov |

| Weak H-bond (C-H···O) | -11.5 | -15.8 | 8.8 | -2.3 | -22.4 | nih.gov |

| Weak H-bond (C-H···N) | -8.1 | -12.2 | 5.8 | -1.7 | -16.2 | nih.gov |

Computational and Theoretical Chemistry Studies on Ethyl Isoquinoline 8 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern a molecule's behavior.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.netrsc.org In the context of isoquinoline (B145761) and its derivatives, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netfigshare.com

Commonly, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are used in conjunction with Pople-style basis sets like 6-311G++(d,p) to provide reliable results for organic molecules. nih.gov For ethyl isoquinoline-8-carboxylate, DFT calculations would be instrumental in establishing the foundational understanding of its electronic structure, from which reactivity can be inferred. The pyridine (B92270) ring of the isoquinoline moiety is electron-deficient, while the phenolic part can act as an electron donor, and these characteristics can be quantified through DFT. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the isoquinoline ring system, while the LUMO may be distributed over the carboxylate group. The calculated energies of these orbitals and the resulting energy gap can predict the molecule's susceptibility to electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential, which are color-coded. Red areas indicate regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, identifying them as sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic ring would exhibit a positive potential (blue).

| Atom/Region | Expected MEP Value (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen | -50 to -60 | Site for electrophilic attack |

| Isoquinoline Nitrogen | -40 to -50 | Site for electrophilic attack |

| Aromatic Hydrogens | +20 to +30 | Potential for weak interactions |

For this compound, a DOS analysis would illustrate the contributions of the isoquinoline core, the ethyl group, and the carboxylate function to the frontier orbitals. This can help in understanding the electronic interactions between these different parts of the molecule.

| Feature | Description |

|---|---|

| HOMO Region | Dominated by contributions from the isoquinoline ring. |

| LUMO Region | Significant contributions from the carboxylate group and the isoquinoline ring. |

| Valence Band | Shows a dense distribution of molecular orbitals corresponding to the core and sigma bonds. |

For instance, chemical hardness (η) is a measure of resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can be used to model the dynamic processes of chemical reactions. rsc.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction mechanism and predicting reaction kinetics.

For this compound, computational modeling could be applied to investigate various reactions. For example, the synthesis of the compound itself, such as the esterification of isoquinoline-8-carboxylic acid, could be modeled to understand the reaction pathway and optimize conditions. nih.govresearchgate.net Furthermore, reactions involving the isoquinoline core, such as electrophilic substitution or C-H activation, could be computationally explored to predict regioselectivity and feasibility. researchgate.net Modeling can also be used to study the catalytic cycles of reactions where the isoquinoline derivative acts as a ligand.

Transition State Analysis for Synthetic Pathways

The synthesis of isoquinolines can proceed through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. researchgate.net Computational chemistry, particularly through the use of Density Functional Theory (DFT), allows for the detailed investigation of the reaction mechanisms involved in these synthetic routes. Transition state (TS) analysis is a critical component of these studies, enabling the identification of the highest energy barrier along a reaction coordinate, which determines the kinetics of the reaction.

Elucidation of Mechanistic Pathways through Energy Profiles

Building upon transition state analysis, the elucidation of complete mechanistic pathways involves constructing a potential energy surface (PES) that maps the energy of the system as a function of the geometric coordinates of the atoms. By identifying the minimum energy pathways connecting reactants to products, chemists can gain a comprehensive understanding of the reaction mechanism.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and understand their electronic properties. For this compound, DFT and time-dependent DFT (TD-DFT) are the methods of choice for predicting NMR, IR, and UV-Vis spectra.

Although a dedicated computational spectroscopic study for this compound is not present in the reviewed literature, studies on closely related molecules like isoquinoline and its 8-hydroxy derivative demonstrate the accuracy of these predictive methods. nih.govnih.gov For instance, DFT calculations using the B3LYP functional have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the prediction of chemical shifts in ¹H and ¹³C NMR spectra through computational modeling is a standard technique for structural elucidation. mdpi.com The calculated UV-Vis absorption spectra, obtained via TD-DFT, can help in understanding the electronic transitions within the molecule, such as the π→π* and n→π* transitions, and how they are influenced by substituents on the isoquinoline core. tandfonline.comresearchgate.net

Table 1: Representative Predicted Spectroscopic Data for a Generic Isoquinoline Carboxylate Derivative (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (aromatic H) | δ 7.5-9.0 ppm |

| ¹³C NMR | Chemical Shift (C=O) | δ 165-170 ppm |

| IR Spectroscopy | Vibrational Frequency (C=O stretch) | 1700-1730 cm⁻¹ |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | 280-320 nm |

Note: The values in this table are illustrative and based on general knowledge of isoquinoline carboxylates. Specific computational studies on this compound are required for precise predictions.

Molecular Modeling of Intermolecular Interactions

The biological activity and material properties of molecules are often governed by their intermolecular interactions. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in understanding these interactions at a molecular level.

Computational Binding Analyses (e.g., molecular docking for molecular target interaction mechanisms)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug discovery to understand how a ligand, such as an isoquinoline derivative, might interact with a biological target, typically a protein or a nucleic acid.

While no specific molecular docking studies featuring this compound were identified, the isoquinoline scaffold is a common motif in many biologically active compounds, and numerous docking studies have been performed on its derivatives. nih.govnih.govresearchgate.netnih.govresearchgate.net These studies reveal that the isoquinoline nitrogen can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the binding site of a protein. For example, isoquinoline derivatives have been docked into the active sites of enzymes like cyclin-dependent kinase 4 (CDK4) and PI3K/mTOR to explore their potential as inhibitors. bohrium.comnih.gov The binding energy and the specific interactions observed in these simulations provide a rational basis for the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to build a mathematical relationship with the observed activity.

For isoquinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govbohrium.com These studies often reveal the importance of specific substituents and their positions on the isoquinoline ring. For instance, the steric, electronic, and hydrophobic properties of substituents can significantly influence the binding affinity of the molecule to its target. While a specific SAR study for this compound is not available, the principles of QSAR can be applied to a series of its derivatives to guide the optimization of their biological activity. By identifying the key molecular features that contribute to the desired effect, new and more potent analogues can be designed and synthesized.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical data storage, telecommunications, and optical computing. Organic molecules with extended π-conjugation and a significant difference in electron density between donor and acceptor groups often exhibit large NLO responses. The isoquinoline ring, being an electron-deficient system, can act as an excellent electron acceptor, making its derivatives promising candidates for NLO materials. nih.gov

Computational methods, particularly DFT and TD-DFT, are crucial for the investigation and prediction of the NLO properties of molecules. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netnih.gov These calculations can provide values for the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. Studies on isoquinoline-based chromophores have shown that the introduction of electron-donating groups can significantly enhance the intramolecular charge transfer (ICT) and, consequently, the hyperpolarizability. nih.gov

For a system like this compound, the ester group can influence the electronic distribution and NLO properties. Computational modeling can be used to systematically study the effect of different substituents at various positions of the isoquinoline ring to design molecules with optimized NLO responses. The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often used as an indicator of NLO activity, with smaller energy gaps generally correlating with larger hyperpolarizabilities. researchgate.netnih.gov

Table 2: Computationally Investigated NLO Properties of Isoquinoline Derivatives (Illustrative Data)

| Compound System | Method | Key Findings | Reference |

| Isoquinoline-functionalized chromophores | DFT/TD-DFT | Structural tailoring with electron-withdrawing groups enhances NLO response. | researchgate.netnih.govnih.gov |

| Dihydroquinolinones | DFT | Isostructural substitution affects intermolecular interactions and NLO properties. | rsc.org |

| Quinoline (B57606) Derivatives | TD-DFT | Calculation of energy gap and HOMO-LUMO structure to understand optical properties. | mdpi.com |

This table presents illustrative findings from computational studies on related compounds, as specific NLO data for this compound is not available in the cited literature.

Advanced Applications in Materials Science and Catalysis

Coordination Chemistry and Supramolecular Assemblies

The design of novel ligands is a cornerstone of modern coordination chemistry, leading to the development of new materials with tailored properties. Isoquinoline (B145761) and its derivatives are well-regarded for their ability to coordinate with metal ions, acting as N-donor ligands. The presence of a carboxylate group, as in isoquinoline-8-carboxylic acid, introduces an additional O-donor site, enabling chelation and the formation of stable metal complexes. However, the esterification of this carboxylic acid to form ethyl isoquinoline-8-carboxylate alters its coordination behavior.

Ligand Design for Metal Complexation

This compound possesses a nitrogen atom on the isoquinoline ring and the carbonyl oxygen of the ester group as potential coordination sites. While less likely to form strong chelate rings compared to its carboxylic acid analogue due to the ethyl group, it can still function as a monodentate or bridging ligand. The nitrogen atom can coordinate to a metal center, and the carbonyl oxygen could potentially engage in weaker interactions. To date, specific studies detailing the synthesis and characterization of metal complexes with this compound as a primary ligand are not prevalent in the reviewed literature.

Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic linker are crucial in determining the final architecture and properties of the resulting material. While isoquinoline and its carboxylic acid derivatives have been successfully employed as linkers in CPs and MOFs, there is a lack of published research demonstrating the use of this compound for this purpose. The monodentate nature of its likely coordination through the isoquinoline nitrogen might be leveraged in the presence of other multidentate linkers to control the dimensionality or terminate the growth of coordination networks. However, without experimental data, this remains a hypothetical application.

Catalytic Applications in Organic Synthesis

The utility of isoquinoline-containing ligands in catalysis is well-documented, particularly in asymmetric synthesis where their rigid backbone and tunable steric and electronic properties are advantageous.

Enantioselective Catalysis (e.g., Nitroaldol, Michael Addition)

Chiral ligands based on isoquinoline scaffolds have been developed for a variety of enantioselective transformations. These ligands often feature substituents at various positions on the isoquinoline ring that can influence the chiral environment around the metal center. While there is potential to develop chiral derivatives of this compound for such applications, the scientific literature does not currently contain specific examples of its use in enantioselective nitroaldol, Michael addition, or other similar reactions.

Polymerization Catalysis

The field of polymerization catalysis often utilizes metal complexes with specific ligand environments to control the polymerization process and the properties of the resulting polymer. While certain organometallic complexes containing nitrogen-based ligands are active polymerization catalysts, there are no specific reports of this compound being incorporated into a catalytic system for polymerization reactions.

Photochemical and Photophysical Investigations

The photophysical properties of isoquinoline and its derivatives, such as fluorescence and phosphorescence, make them interesting candidates for applications in sensing, imaging, and optoelectronics. The electronic properties of the isoquinoline ring system can be tuned by the introduction of various substituents. The ester group at the 8-position of this compound would be expected to influence the electronic distribution and, consequently, its absorption and emission properties. However, a detailed photochemical and photophysical investigation of this compound has not been found in the existing scientific literature. Such a study would be necessary to determine its potential in these areas.

Exploration in Non-Biological Sensing and Optoelectronic Materials

The inherent photophysical properties of the isoquinoline core make its derivatives attractive candidates for applications in sensing and optoelectronics. The fluorescence of these compounds can be sensitive to their environment, allowing for their use as chemical sensors. For instance, ligands derived from quinoline (B57606) and isoquinoline have been designed as fluorescent sensors for the selective detection of metal ions like Zn²⁺ and Cd²⁺, as well as phosphate (B84403) species. rsc.org

In the realm of optoelectronic materials, quinoline and isoquinoline derivatives are widely investigated for use in organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net They can function as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive species themselves. tandfonline.comresearchgate.netmdpi.com The incorporation of quinoline-based materials has led to the development of blue and red emitting OLEDs. researchgate.net The performance of these devices is dictated by the electronic properties of the materials, which can be tuned by modifying the substituents on the heterocyclic ring. The ester functionality and the substitution pattern of this compound could influence its charge transport and luminescent properties, making it a candidate for exploration in novel OLED architectures.

Applications as Corrosion Inhibitors

Quinoline and isoquinoline derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netresearchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption can occur through the heteroatoms (nitrogen and oxygen in the case of hydroxyquinolines), which possess lone pairs of electrons, and the π-electrons of the aromatic rings. researchgate.net

The adsorption process is influenced by the molecular structure of the inhibitor, its concentration, and the temperature. nih.govnih.gov Studies on various quinoline derivatives have shown that they often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchgate.netnih.gov The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Quantum chemical studies have been employed to correlate the molecular structure of quinoline derivatives with their inhibition efficiency. researchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the charge distribution on the atoms are used to predict the adsorption behavior and inhibitory performance. researchgate.net While specific data for this compound is not widely available, the performance of related compounds provides a strong indication of its potential as a corrosion inhibitor. The presence of the nitrogen atom in the isoquinoline ring and the oxygen atoms in the carboxylate group are expected to be active centers for adsorption on a metal surface.

Below is a table summarizing the corrosion inhibition efficiency of some related quinoline and isoquinoline derivatives on steel in acidic media.

| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |

| 5-propoxymethyl-8-hydroxyquinoline | 10⁻³ | 1 M HCl | 94 | nih.gov |

| 5-methoxymethyl-8-hydroxyquinoline | 10⁻³ | 1 M HCl | 89 | nih.gov |

| 5-hydroxymethyl-8-hydroxyquinoline | 10⁻³ | 1 M HCl | 81 | nih.gov |

| 5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol | 10⁻³ | 1 M HCl | 93.1 | |

| 5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol | 10⁻³ | 1 M HCl | 82.9 | |

| 5-[(dodecylthio)methyl]-8-quinolinol | Not Specified | 1.0 M HCl | 98.71 | |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 ppm | 1 M HCl | 93.4 |

Future Research Directions and Concluding Perspectives

Advancements in Sustainable Synthesis of Isoquinoline-8-carboxylate

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For isoquinoline-8-carboxylates, future research is geared towards greener and more atom-economical approaches.

Current synthetic strategies for isoquinolines often rely on classic methods like the Bischler-Napieralski or Pictet-Spengler reactions. pharmaguideline.comacs.org However, these methods can require harsh conditions and generate significant waste. The future of isoquinoline (B145761) synthesis lies in the adoption of sustainable practices. This includes the use of water as a solvent, which is both environmentally friendly and cost-effective. researchgate.net The development of catalyst-free processes in water represents a significant leap forward in the green synthesis of isoquinoline derivatives. researchgate.net

Transition metal catalysis, particularly with 3d metals, is another promising avenue for the sustainable synthesis of isoquinolines. researchgate.net These catalysts can enable novel reaction pathways with high efficiency and selectivity under milder conditions. Furthermore, the use of CO2 as a C1 source for N-formylation of isoquinoline derivatives, facilitated by heterogeneous catalysts like Ru/ZIF-8, presents an innovative approach to utilize a greenhouse gas for the synthesis of valuable chemicals. semanticscholar.org This method not only contributes to the reduction of CO2 emissions but also provides a direct route to N-formyl-1,2,3,4-tetrahydroisoquinoline derivatives. semanticscholar.org

Another area of advancement is the use of microwave-assisted organic synthesis. This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. researchgate.net The application of iron-catalyzed additions of carboxylic acids to alkenes also represents a greener method for ester synthesis. rsc.org

A notable multi-stage synthesis has been developed for the ester of 2-chloroquinoline-8-carboxylic acid starting from 8-methylquinoline, which is a scalable process. nuph.edu.ua While not a direct synthesis of ethyl isoquinoline-8-carboxylate, it demonstrates a viable route to functionalized quinoline-8-carboxylates that could potentially be adapted.

Future efforts will likely focus on combining these strategies, such as developing water-soluble 3d transition metal catalysts for one-pot syntheses of isoquinoline-8-carboxylates from simple starting materials.

Exploration of Novel Reactivity and Unprecedented Transformations